SJB2-043

Description

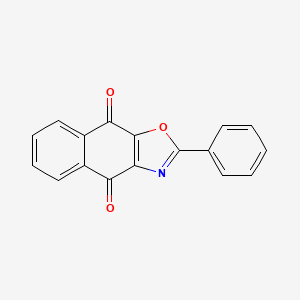

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbenzo[f][1,3]benzoxazole-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9NO3/c19-14-11-8-4-5-9-12(11)15(20)16-13(14)18-17(21-16)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYQQADDUUDCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333501 | |

| Record name | sjb2-043 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63388-44-3 | |

| Record name | sjb2-043 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of SJB2-043: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJB2-043 is a potent and specific small molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex.[1][2][3] Its mechanism of action is centered on the inhibition of USP1's deubiquitinating activity, which leads to the degradation of downstream targets involved in cell cycle progression, DNA repair, and oncogenic signaling. This guide provides a detailed technical overview of the molecular mechanisms of SJB2-043, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its intricate signaling pathways.

Primary Molecular Target: The USP1/UAF1 Complex

SJB2-043 directly targets and inhibits the enzymatic activity of the USP1/UAF1 complex.[1][4] USP1 is a deubiquitinating enzyme (DUB) that removes ubiquitin from specific protein substrates, thereby rescuing them from proteasomal degradation. The interaction with UAF1 is crucial for USP1's stability and catalytic activity. By inhibiting this complex, SJB2-043 effectively prevents the deubiquitination of key USP1 substrates.

Downstream Effects on Key Protein Substrates

The primary consequence of USP1 inhibition by SJB2-043 is the subsequent ubiquitination and proteasomal degradation of its downstream targets. This includes:

-

Inhibitor of DNA Binding (ID) Proteins: SJB2-043 treatment leads to a dose-dependent decrease in the levels of ID1, ID2, and ID3 proteins.[1][2] These proteins are key regulators of cellular differentiation and proliferation, and their degradation is a critical aspect of SJB2-043's anti-cancer activity.

-

Fanconi Anemia (FA) Pathway Proteins: The compound increases the levels of ubiquitinated Fanconi Anemia Complementation Group D2 (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA).[4][5] This disruption of the FA DNA repair pathway sensitizes cancer cells to DNA damaging agents.

Modulation of Oncogenic Signaling Pathways

In non-small cell lung cancer (NSCLC) cells, SJB2-043 has been shown to modulate several critical oncogenic signaling pathways:

-

PI3K/AKT/mTOR Pathway: SJB2-043 significantly suppresses the phosphorylation and activation of key components of this pathway, including AKT and mTOR.[6] This inhibition leads to reduced cell proliferation and survival.

-

MAPK Pathway: The compound inhibits the activation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK.[6] This contributes to its anti-proliferative and pro-apoptotic effects.

-

Wnt/β-catenin Pathway: SJB2-043 upregulates the expression of GSK3β, a key negative regulator of the Wnt pathway, leading to increased phosphorylation and subsequent degradation of β-catenin.[6] This can inhibit cancer cell invasion and metastasis.

Cellular and Physiological Consequences

The molecular effects of SJB2-043 translate into distinct cellular and physiological outcomes:

-

Inhibition of Cell Proliferation and Migration: SJB2-043 demonstrates a dose-dependent inhibition of cancer cell proliferation and migration.[6]

-

Induction of Apoptosis: The compound effectively induces apoptosis in various cancer cell lines.[1][4][6]

-

Cell Cycle Arrest: Treatment with SJB2-043 leads to cell cycle arrest at the G2 phase.[6]

Quantitative Data Summary

| Parameter | Cell Line/System | Value | Reference |

| IC50 (USP1/UAF1 complex) | Cell-free enzymatic assay | 544 nM | [1][3][7] |

| EC50 (Cytotoxicity) | K562 cells | ~1.07 µM | [1][2][4] |

| Apoptosis Induction | A549 cells | Dose-dependent increase | [6] |

| Cell Cycle Arrest | A549 cells | G2 phase arrest | [6] |

| Migration Inhibition | A549 cells | Significant at 12, 24, and 48h | [6] |

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

-

Cell Seeding: Plate cells in the logarithmic growth phase into 96-well plates at a desired density.

-

Compound Treatment: After cell adherence, treat with varying concentrations of SJB2-043 for specified time periods.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (DMSO-treated) group.[6]

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with different concentrations of SJB2-043 for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[1][6]

Western Blot Analysis

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, β-catenin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

In Vitro Deubiquitinase (DUB) Activity Assay

-

Reaction Setup: Prepare a reaction buffer containing HEPES-KOH (pH 7.8), NaCl, ovalbumin, EDTA, and DTT.

-

Enzyme and Substrate: Add the purified USP1/UAF1 complex and the fluorogenic substrate ubiquitin-AMC (Ub-AMC) to the reaction mixture.

-

Inhibitor Addition: Add varying concentrations of SJB2-043 to the reaction wells.

-

Fluorescence Measurement: Measure the fluorescence generated by the cleavage of Ub-AMC over time using a fluorometer.

-

IC50 Determination: Calculate the IC50 value by plotting the inhibition of DUB activity against the concentration of SJB2-043.[1]

Visualizations

Caption: Overview of SJB2-043's mechanism of action.

Caption: General experimental workflow for studying SJB2-043.

Caption: SJB2-043's impact on key oncogenic signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SJB2-043 | USP1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. SJB2-043, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

SJB2-043: A Potent USP1 Inhibitor with Anti-Cancer Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SJB2-043 is a small molecule inhibitor of Ubiquitin-specific protease 1 (USP1), a deubiquitinating enzyme implicated in DNA damage repair and the regulation of cancer stem cells.[1][2] By targeting USP1, SJB2-043 has demonstrated significant anti-cancer properties, including the suppression of proliferation and migration, and the induction of apoptosis in various cancer cell lines.[1][3] This technical guide provides a comprehensive overview of the function of SJB2-043, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the signaling pathways it modulates.

Core Function and Mechanism of Action

SJB2-043 functions as a potent inhibitor of the native USP1/UAF1 complex.[4][5] USP1 is a deubiquitinating enzyme that plays a crucial role in several cellular processes, including the Fanconi anemia DNA repair pathway.[2] Inhibition of USP1 by SJB2-043 leads to a dose-dependent decrease in USP1 levels, which in turn causes the proteasomal degradation of its downstream targets, including the inhibitor of DNA-binding 1 (ID1) protein.[2][3] The degradation of ID1 is a key event that contributes to the anti-leukemic effects of SJB2-043.[2] Furthermore, SJB2-043 has been shown to decrease the levels of other ID proteins, such as ID2 and ID3.[4][5]

In the context of non-small cell lung cancer (NSCLC), SJB2-043 has been found to suppress cell proliferation, migration, and the epithelial-mesenchymal transition (EMT) by modulating multiple critical signaling pathways.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for SJB2-043 across various studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (USP1/UAF1 complex) | 544 nM | In vitro enzymatic assay | [4][5] |

| EC50 (Cell Viability) | 1.07 µM | K562 (Chronic Myelogenous Leukemia) | [3][5] |

Table 1: Potency and Efficacy of SJB2-043

| Cell Line | Treatment Concentration | Effect | Reference |

| A549 (NSCLC) | 0, 0.625, 2.5, 10 µM (24h) | Significant elevation in the G2 phase cell population | [1] |

| K562 (CML) | Dose-dependent | Induction of apoptosis | [3] |

| Primary AML cells | Dose-dependent | Cytotoxicity and ID1 degradation | [3] |

| INS-1E (Pancreatic β-cells) | Not specified | Suppression of high glucose, high glucose/palmitate, or cytokine-induced apoptosis | [6] |

Table 2: Cellular Effects of SJB2-043 in Different Cancer Models

Key Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the function of SJB2-043.

Cell Viability and Proliferation Assays

-

CCK-8 Assay: To assess the cytotoxicity of SJB2-043 in A549 cells, cells in the logarithmic growth phase are seeded and exposed to various concentrations of the compound. Cell viability is then measured using a Cell Counting Kit-8 (CCK-8) assay.[1]

-

Trypan Blue Staining/MTT Assay: For leukemic cell lines, viable cell counts are determined using Trypan blue staining or an MTT assay after treatment with SJB2-043 for 24-72 hours.[4]

Apoptosis Assays

-

Flow Cytometry (FCM): To confirm the apoptosis-inducing effect of SJB2-043, A549 cells are treated with the compound, and apoptosis is assessed using FCM.[1]

-

Annexin V and 7-AAD Staining: Apoptotic cells in leukemic cell lines are detected by flow cytometry using Annexin V and 7-AAD staining.[4]

Western Blotting (WB)

Western blotting is a key technique used to investigate the molecular mechanism of SJB2-043. It is employed to examine the expression levels of various proteins, including:

-

Apoptotic markers: Bax and Bcl-2[1]

-

Signaling pathway components: p-AKT/AKT, p-mTOR/mTOR, p-ERK/ERK, p-p38/p38, and p-JNK/JNK[1]

-

Wnt/β-catenin pathway proteins: GSK3β and phosphorylated β-catenin[1]

-

USP1 and ID1 proteins[3]

Cell Cycle Analysis

The impact of SJB2-043 on the cell cycle is analyzed using flow cytometry after propidium (B1200493) iodide (PI) staining. A549 cells are exposed to different doses of SJB2-043 for 24 hours before analysis.[1]

Signaling Pathways Modulated by SJB2-043

SJB2-043 exerts its anti-cancer effects by modulating several key signaling pathways. The following diagrams illustrate these interactions.

Caption: SJB2-043 inhibits the USP1/UAF1 complex, leading to ID1 degradation, which in turn suppresses proliferation and promotes apoptosis.

Caption: SJB2-043 modulates PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling pathways in NSCLC cells to exert its anti-tumor effects.[1]

Conclusion

SJB2-043 is a promising anti-cancer agent that functions through the potent and specific inhibition of USP1. Its ability to induce degradation of oncoproteins like ID1 and modulate multiple oncogenic signaling pathways highlights its therapeutic potential in various malignancies, including leukemia and non-small cell lung cancer. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of SJB2-043 as a novel cancer therapeutic.

References

- 1. SJB2-043, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SJB2-043 | USP1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

SJB2-043: A Potent Inhibitor of Ubiquitin-Specific Protease 1 (USP1) for Cancer Therapy and Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SJB2-043 is a small molecule inhibitor targeting ubiquitin-specific protease 1 (USP1), a deubiquitinating enzyme (DUB) implicated in DNA damage repair and cancer cell survival. This technical guide provides a comprehensive overview of SJB2-043, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization. The document is intended to serve as a resource for researchers in oncology, drug discovery, and cell biology, facilitating further investigation into the therapeutic potential of USP1 inhibition.

Introduction to USP1 and its Role in Disease

Ubiquitin-specific protease 1 (USP1) is a critical enzyme that removes ubiquitin from target proteins, a process known as deubiquitination.[1][2] This action stabilizes its substrates, thereby influencing a variety of cellular processes, including DNA repair, cell cycle regulation, and signal transduction.[2][3] USP1's key substrates include proteins central to the Fanconi anemia (FA) pathway, such as FANCD2 and FANCI, and the DNA replication and repair protein, Proliferating Cell Nuclear Antigen (PCNA).[2][4][5] By deubiquitinating these proteins, USP1 plays a pivotal role in regulating the cellular response to DNA damage.[4][5]

In numerous cancers, the upregulation of DNA damage repair pathways allows tumor cells to survive despite accumulating genetic mutations.[2] USP1 contributes to this by stabilizing proteins essential for these repair mechanisms.[2] Consequently, USP1 has emerged as an attractive therapeutic target in oncology.[1][2] Inhibition of USP1 can destabilize proteins critical for cancer cell proliferation and survival, potentially leading to programmed cell death (apoptosis).[2]

SJB2-043: A Novel USP1 Inhibitor

SJB2-043 is a potent and specific small molecule inhibitor of the USP1/UAF1 complex.[6][7][8] It was identified as a derivative of the initial hit compound C527, with improved cellular potency.[6]

Mechanism of Action

SJB2-043 exerts its biological effects by directly inhibiting the deubiquitinating activity of USP1.[6] This inhibition leads to the accumulation of ubiquitinated forms of USP1 substrates. For instance, treatment with SJB2-043 increases the levels of ubiquitinated FANCD2 (Ub-FANCD2) and ubiquitinated PCNA (Ub-PCNA).[9]

The primary downstream effect of USP1 inhibition by SJB2-043 is the degradation of its substrates, notably the Inhibitor of DNA Binding (ID) proteins, including ID1, ID2, and ID3.[7][9] This degradation is mediated by the proteasome.[6][9] The loss of ID proteins has been shown to inhibit cell growth and induce apoptosis in cancer cells.[6][9]

Furthermore, SJB2-043 has been demonstrated to modulate several key signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways.[1] By interfering with these pathways, SJB2-043 can suppress cancer cell proliferation, migration, and the epithelial-mesenchymal transition (EMT).[1]

Quantitative Data on SJB2-043 Activity

The inhibitory potency and cellular effects of SJB2-043 have been quantified in various studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 544 nM (0.544 µM) | In vitro enzymatic assay against USP1/UAF1 complex | [6][7][8][10][11] |

| EC50 | ~1.07 µM | Cell viability (cytotoxicity) in K562 leukemic cells | [6][7] |

Table 1: In vitro and cellular potency of SJB2-043.

| Cell Line | Effect | Concentration | Reference |

| K562 (Leukemia) | Dose-dependent decrease in cell viability | EC50 of ~1.07 µM | [6][7] |

| K562 (Leukemia) | Induction of apoptosis | Dose-dependent | [6][7] |

| K562 (Leukemia) | Degradation of ID1, ID2, and ID3 proteins | Micromolar concentrations | [7] |

| Primary AML cells | Cytotoxicity and ID1 degradation | Dose-dependent | [6] |

| A549 (NSCLC) | Inhibition of proliferation, migration, and EMT | Various doses | [1] |

| A549 (NSCLC) | G2 phase cell cycle arrest | - | [1] |

| A549 (NSCLC) | Induction of apoptosis | - | [1] |

| Pancreatic β-cells | Suppression of apoptosis induced by high glucose/palmitate or cytokines | - | [12] |

| HeLa cells | Increased levels of Ub-FANCD2 and Ub-PCNA | - | [9] |

| Primary human cord blood CD34+ cells | Growth inhibition | Low micromolar levels | [6][9] |

Table 2: Cellular effects of SJB2-043 in various cell lines.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by SJB2-043

SJB2-043 has been shown to impact multiple signaling pathways that are crucial for cancer cell survival and proliferation.

References

- 1. SJB2-043, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. USP1 deubiquitinates Akt to inhibit PI3K‐Akt‐FoxO signaling in muscle during prolonged starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. USP1 | Insilico Medicine [insilico.com]

- 6. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SJB2-043 | USP1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. abmole.com [abmole.com]

- 12. researchgate.net [researchgate.net]

The Role of SJB2-043 in DNA Damage Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJB2-043 is a potent and specific small molecule inhibitor of the deubiquitinase USP1 (Ubiquitin-Specific Protease 1), a key regulator of the DNA damage response (DDR). By targeting the USP1/UAF1 complex, SJB2-043 modulates critical DNA repair pathways, including the Fanconi Anemia (FA) and homologous recombination (HR) pathways. This targeted inhibition leads to the accumulation of ubiquitinated FANCD2 and PCNA, crucial mediators of DNA repair, ultimately resulting in cell cycle arrest, apoptosis, and sensitization of cancer cells to DNA damaging agents. This technical guide provides an in-depth overview of the mechanism of action of SJB2-043, its effects on cellular processes, detailed experimental protocols for its study, and a summary of its impact on key signaling pathways.

Introduction to SJB2-043 and its Target: USP1

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in maintaining genomic stability by regulating the ubiquitination status of key proteins involved in DNA repair and cell cycle control. USP1, in complex with its cofactor UAF1 (USP1-associated factor 1), specifically removes monoubiquitin from FANCD2 (Fanconi Anemia complementation group D2) and PCNA (Proliferating Cell Nuclear Antigen). The deubiquitination of these substrates is essential for the proper progression and termination of DNA repair processes.

SJB2-043 is a small molecule inhibitor that specifically targets the enzymatic activity of the USP1/UAF1 complex. Its inhibitory action prevents the deubiquitination of FANCD2 and PCNA, leading to their accumulation in a monoubiquitinated state. This sustained ubiquitination disrupts the normal DNA damage repair cycle, making cancer cells more susceptible to apoptosis and the cytotoxic effects of DNA damaging agents.

Mechanism of Action of SJB2-043 in DNA Damage Repair

SJB2-043's primary mechanism of action is the inhibition of the USP1/UAF1 deubiquitinase complex. This inhibition directly impacts two major DNA repair pathways:

-

The Fanconi Anemia (FA) Pathway: The FA pathway is a crucial DNA repair pathway responsible for resolving interstrand crosslinks (ICLs), a highly toxic form of DNA damage. A key step in this pathway is the monoubiquitination of the FANCI-FANCD2 (ID) complex, which allows it to localize to sites of DNA damage and coordinate subsequent repair events. USP1 deubiquitinates FANCD2, acting as a negative regulator of this pathway. By inhibiting USP1, SJB2-043 promotes the sustained monoubiquitination of FANCD2, enhancing its chromatin localization and disrupting the downstream repair processes.

-

Translesion Synthesis (TLS) and Homologous Recombination (HR): PCNA is a central coordinator of DNA replication and repair. Monoubiquitination of PCNA at lysine (B10760008) 164 is a critical signal that switches the DNA replication machinery from a high-fidelity polymerase to a specialized, low-fidelity translesion synthesis (TLS) polymerase to bypass DNA lesions. This process is also linked to the homologous recombination (HR) pathway for the repair of double-strand breaks. USP1 deubiquitinates PCNA, thereby regulating the choice and progression of these repair pathways. Inhibition of USP1 by SJB2-043 leads to an accumulation of monoubiquitinated PCNA, which can stall replication forks and promote HR-mediated repair.

Quantitative Data on the Effects of SJB2-043

The following tables summarize the quantitative effects of SJB2-043 on various cellular parameters as reported in the scientific literature.

Table 1: Inhibitory Activity of SJB2-043

| Target | IC50 | Cell Line/System | Reference |

| USP1/UAF1 Complex | 544 nM | In vitro enzymatic assay | [1] |

Table 2: Cytotoxic and Proliferative Effects of SJB2-043

| Cell Line | Assay | Endpoint | Concentration | Effect | Reference |

| K562 | Cell Viability | EC50 | 1.07 µM | Dose-dependent decrease in viable cells | [1] |

| A549 | CCK-8 | Cell Viability | 0, 1.25, 2.5, 5, 10 µM (24h) | Dose-dependent decrease in cell viability | [2] |

| A549 | Colony Formation | Clonogenic Potential | 0, 1.25, 2.5, 5 µM | Dose-dependent inhibition of colony formation | [2] |

Table 3: Effects of SJB2-043 on Apoptosis and Cell Cycle

| Cell Line | Assay | Endpoint | Concentration | Effect | Reference |

| K562 | Flow Cytometry | Apoptosis | Dose-dependent | Induction of apoptosis | [1] |

| A549 | Flow Cytometry | Apoptosis (Annexin V/PI) | 0, 1.25, 2.5, 5 µM (24h) | Dose-dependent increase in early and late apoptotic cells | [2] |

| A549 | Flow Cytometry | Cell Cycle Distribution | 0, 1.25, 2.5, 5 µM (24h) | G2/M phase arrest | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of SJB2-043 in DNA damage repair.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of SJB2-043 on cell viability.

Materials:

-

Cells of interest (e.g., A549, K562)

-

Complete cell culture medium

-

SJB2-043 stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of SJB2-043 in complete medium.

-

Remove the medium from the wells and add 100 µL of the SJB2-043 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Western Blot Analysis of FANCD2 and PCNA Ubiquitination

This protocol is used to detect changes in the ubiquitination status of FANCD2 and PCNA following SJB2-043 treatment.

Materials:

-

Cells of interest

-

SJB2-043

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-FANCD2, anti-PCNA, anti-Ubiquitin, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with various concentrations of SJB2-043 for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on an appropriate percentage gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the relative levels of ubiquitinated and non-ubiquitinated forms of FANCD2 and PCNA.

Homologous Recombination (HR) Assay (DR-GFP Reporter Assay)

This assay measures the efficiency of HR-mediated repair of a DNA double-strand break (DSB).

Materials:

-

U2OS-DR-GFP cell line (or other suitable cell line with an integrated DR-GFP reporter)

-

I-SceI expression vector

-

SJB2-043

-

Transfection reagent

-

Flow cytometer

Procedure:

-

Seed U2OS-DR-GFP cells in 6-well plates.

-

Treat the cells with SJB2-043 or vehicle control for a specified duration.

-

Co-transfect the cells with the I-SceI expression vector.

-

Incubate the cells for 48-72 hours to allow for DSB induction and repair.

-

Harvest the cells by trypsinization and resuspend in PBS.

-

Analyze the percentage of GFP-positive cells using a flow cytometer. A GFP-positive signal indicates successful HR repair.

-

Compare the percentage of GFP-positive cells in SJB2-043-treated samples to the vehicle control to determine the effect of the inhibitor on HR efficiency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by SJB2-043 and a typical experimental workflow for its characterization.

Signaling Pathways

Caption: The Fanconi Anemia pathway and the inhibitory action of SJB2-043.

Caption: Modulation of the PI3K/AKT/mTOR pathway by SJB2-043.

Experimental Workflow

Caption: A typical experimental workflow for characterizing SJB2-043.

Conclusion

SJB2-043 represents a promising therapeutic strategy for cancers that are dependent on the USP1-mediated DNA damage response. Its ability to specifically inhibit the deubiquitination of FANCD2 and PCNA provides a targeted approach to disrupt DNA repair, leading to cancer cell death and potentially overcoming resistance to conventional chemotherapies. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of SJB2-043 and other USP1 inhibitors. Further studies are warranted to explore the full clinical utility of SJB2-043 in various cancer types and in combination with other therapeutic agents.

References

The Role of SJB2-043 in the Modulation of the Fanconi Anemia Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fanconi Anemia (FA) pathway is a critical DNA repair mechanism responsible for resolving interstrand crosslinks (ICLs), a highly toxic form of DNA damage. Central to the regulation of this pathway is the deubiquitinating enzyme Ubiquitin-Specific Protease 1 (USP1), which, in complex with its cofactor UAF1, removes monoubiquitin from the FANCI-FANCD2 (I-D) complex. This deubiquitination is a crucial step for the successful completion of DNA repair. Dysregulation of the FA pathway is implicated in various cancers, making its components attractive therapeutic targets. SJB2-043, a potent small molecule inhibitor of the USP1/UAF1 complex, has emerged as a promising agent for cancer therapy. This technical guide provides an in-depth overview of SJB2-043, its mechanism of action in the context of the FA pathway, and its broader cellular effects. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction to the Fanconi Anemia Pathway

The Fanconi Anemia pathway is a complex signaling network essential for maintaining genomic stability.[1] It involves a cascade of proteins that work in concert to repair ICLs. The pathway is initiated by the recognition of ICLs, leading to the assembly of the FA core complex, a multisubunit E3 ubiquitin ligase.[1] The core complex then monoubiquitinates the FANCI-FANCD2 (I-D) heterodimer at specific lysine (B10760008) residues.[1] This monoubiquitination is a pivotal event, facilitating the recruitment of downstream DNA repair factors, including nucleases and homologous recombination proteins, to the site of damage.[1]

Following the repair of the ICL, the monoubiquitin marks on FANCD2 and FANCI must be removed to recycle the I-D complex and terminate the signaling cascade. This deubiquitination is carried out by the USP1/UAF1 complex.[2][3] The tight regulation of ubiquitination and deubiquitination of the I-D complex is therefore essential for proper DNA repair and cell survival.

SJB2-043: A Potent Inhibitor of the USP1/UAF1 Complex

SJB2-043 is a small molecule inhibitor that specifically targets the deubiquitinating activity of the USP1/UAF1 complex.[4][5] By inhibiting USP1, SJB2-043 effectively traps the FANCI-FANCD2 complex in its ubiquitinated state, leading to a sustained DNA damage response and, ultimately, apoptosis in cancer cells.[5][6]

Quantitative Data on SJB2-043 Activity

The following tables summarize the key quantitative data reported for SJB2-043.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (USP1/UAF1 complex) | 544 nM | In vitro enzymatic assay | [4] |

| EC50 (Cell Viability) | ~1.07 µM | K562 | [4][6] |

Table 1: In Vitro and Cellular Potency of SJB2-043

| Cellular Effect | Cell Line | Treatment Conditions | Key Findings | Reference |

| Apoptosis Induction | K562 | Dose-dependent | Increased apoptosis | [4][6] |

| A549 | Dose-dependent | Increased Bax, decreased Bcl-2 | [7] | |

| Cell Cycle Arrest | A549 | 2.5 µM for 24h | G2/M arrest; decreased C-myc, CDK1, CyclinB1; increased p53 | [7][8] |

| Increased Ub-FANCD2 | HeLa | Not specified | Increased levels of monoubiquitinated FANCD2 | [5][6] |

Table 2: Cellular Effects of SJB2-043

Mechanism of Action of SJB2-043

Direct Inhibition of USP1 and Accumulation of Ub-FANCD2

SJB2-043 directly inhibits the enzymatic activity of the USP1/UAF1 deubiquitinase complex.[4] This inhibition prevents the removal of monoubiquitin from FANCD2 and FANCI.[5][6] The persistent ubiquitination of the I-D complex is a critical molecular consequence of SJB2-043 treatment.

Impact on Downstream Signaling Pathways

Recent studies have revealed that the effects of SJB2-043 extend beyond the FA pathway. In non-small cell lung cancer (NSCLC) A549 cells, SJB2-043 has been shown to modulate several key signaling pathways, including PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin.[7] This suggests that USP1 may act as a master regulator of multiple oncogenic pathways. The inhibition of these pathways by SJB2-043 likely contributes to its potent anti-cancer effects.

References

- 1. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis of FANCD2 deubiquitination by USP1-UAF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SJB2-043, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The USP1 Inhibitor SJB2-043: A Technical Guide to its Mechanism in Promoting ID1 Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor SJB2-043 and its targeted effect on the degradation of the Inhibitor of DNA-binding-1 (ID1) protein. ID1 is a critical transcription factor implicated in the proliferation and progression of various cancers, including leukemia. Its targeted degradation represents a promising therapeutic strategy. This document outlines the molecular mechanism of SJB2-043, presents key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action

SJB2-043 functions as a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme (DUB) that plays a crucial role in stabilizing ID1. In its normal physiological role, USP1 removes polyubiquitin (B1169507) chains from the ID1 protein, thereby rescuing it from degradation by the 26S proteasome.

The introduction of SJB2-043 disrupts this process. By inhibiting the enzymatic activity of the USP1/UAF1 complex, SJB2-043 prevents the deubiquitination of ID1.[1][2][3] This leads to the accumulation of polyubiquitinated ID1, which is subsequently recognized and degraded by the proteasome.[2][3] This targeted degradation of ID1 has been shown to induce apoptosis and inhibit the growth of cancer cells, particularly in leukemic cell lines.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SJB2-043's activity and its effects on various cell lines.

| Parameter | Value | Target | Reference |

| IC50 | 544 nM | USP1/UAF1 complex | [1][2][4] |

| EC50 | ~1.07 µM | K562 cells (cytotoxicity) | [1][3][4] |

| Cell Line | Treatment | Observed Effect | Reference |

| K562 | SJB2-043 (micromolar concentrations) | Dose-dependent decrease in USP1 and ID1 protein levels.[1][3] | [1][3] |

| K562 | SJB2-043 + MG-132 (proteasome inhibitor) | Restoration of USP1 and ID1 protein levels.[3] | [3] |

| K562 | SJB2-043 | Dose-dependent induction of apoptosis.[1][3] | [1][3] |

| MOLM14, OCI-AML3, U937, SK-NO1 | SJB2-043 | Dose-dependent cytotoxicity and ID1 degradation.[3] | [3] |

| Primary AML cells | SJB2-043 | Inactivation of USP1 and promotion of ID1 degradation.[2] | [2] |

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the signaling pathway of ID1 protein degradation and the mechanism of action of SJB2-043.

Caption: Mechanism of SJB2-043 in promoting ID1 degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

-

Leukemic Cell Lines (K562, MOLM14, OCI-AML3, U937, SK-NO1): Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.[1]

-

Adherent Cell Lines (HeLa, U2OS): Cells are grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and penicillin/streptomycin.[1]

-

Primary Human AML Patient Samples: Cells are collected under approved protocols and maintained in an appropriate medium.[1]

Western Blotting for Protein Levels

-

Cell Lysis: Cells are treated with DMSO (control) or varying concentrations of SJB2-043 for a specified duration (e.g., 24 hours). Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against ID1, USP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assays

-

Trypan Blue Exclusion Assay:

-

Cells are seeded in 96-well plates and treated with SJB2-043 for 24-72 hours.

-

A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue stain.

-

The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.

-

-

MTT Assay:

-

Cells are seeded in 96-well plates and treated with SJB2-043.

-

After the incubation period, MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

The medium is removed, and the formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

CellTiter-Glo® Luminescent Cell Viability Assay:

-

Cells are seeded and treated in 96-well plates.

-

An equal volume of CellTiter-Glo® reagent is added to each well.

-

The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence is recorded using a luminometer.

-

Apoptosis Assay (Annexin V and 7-AAD Staining)

-

Cell Treatment and Harvesting: Cells are treated with SJB2-043 for the desired time. Both adherent and suspension cells are collected.

-

Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are late apoptotic or necrotic.

Experimental Workflow Diagram

References

SJB2-043 Target Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for SJB2-043, a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). The data and methodologies presented herein are compiled from preclinical research to facilitate a deeper understanding of its mechanism of action and therapeutic potential.

Executive Summary

SJB2-043 is a novel deubiquitinase (DUB) inhibitor that targets the USP1/UAF1 complex.[1][2] Its primary mechanism of action involves the inhibition of USP1's deubiquitinating activity, leading to the degradation of downstream substrates, most notably the Inhibitor of DNA Binding 1 (ID1).[1][3][4] This activity results in anti-proliferative and pro-apoptotic effects in various cancer cell lines, including leukemic and non-small cell lung cancer (NSCLC) cells.[4][5] Furthermore, SJB2-043 has been shown to modulate key signaling pathways implicated in cancer progression, such as PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin.[5] This guide summarizes the key quantitative data, details the experimental protocols used for its validation, and provides visual representations of its mechanism.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for SJB2-043 across different experimental systems.

Table 1: In Vitro Potency of SJB2-043

| Parameter | Value | Target/System | Reference |

| IC50 | 544 nM | USP1/UAF1 complex | [1][2] |

| EC50 | 1.07 µM | K562 leukemic cells | [1][2][4] |

Table 2: Cellular Effects of SJB2-043 in K562 Leukemic Cells

| Effect | Observation | Notes | Reference |

| Protein Level Modulation | Dose-dependent decrease in USP1, ID1, ID2, and ID3 levels | Degradation is proteasome-dependent | [1][3][4] |

| Apoptosis | Dose-dependent induction of apoptosis | Correlates with concentrations required for ID1 degradation | [1][4] |

| Cell Viability | Dose-dependent decrease in viable cell count | --- | [1][4] |

Table 3: Effects of SJB2-043 in A549 Non-Small Cell Lung Cancer (NSCLC) Cells

| Effect | Observation | Notes | Reference |

| Proliferation | Markedly inhibited | Dose-dependent effect | [5] |

| Migration | Markedly inhibited | Assessed by wound-healing assay | [5] |

| Cell Cycle | Arrest in G2 phase | --- | [5] |

| Apoptosis | Triggered in a dose-dependent manner | --- | [5] |

| Signaling Pathways | Downregulation of PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways | --- | [5] |

Signaling Pathways and Mechanism of Action

SJB2-043's primary target is the USP1/UAF1 deubiquitinase complex. By inhibiting this complex, SJB2-043 prevents the removal of ubiquitin from target proteins, marking them for proteasomal degradation. A key substrate of USP1 is ID1, a protein that inhibits the function of basic helix-loop-helix (bHLH) transcription factors, which are crucial for cell differentiation. The degradation of ID1 is a central event in the anti-leukemic activity of SJB2-043.[4]

In NSCLC, the effects of SJB2-043 are broader, impacting multiple oncogenic signaling pathways.

In non-small cell lung cancer, SJB2-043 has been shown to disrupt several key pro-survival networks.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

-

Leukemic Cell Lines (e.g., K562): Grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.[1]

-

HeLa and U2OS Cells: Grown in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.[1]

-

A549 Cells: Maintained in a specified logarithmic growth phase for experiments.[5]

In Vitro USP1/UAF1 Inhibition Assay

-

Substrate: Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin).[1]

-

Reaction Buffer: 20 mM HEPES-KOH (pH 7.8), 20 mM NaCl, 0.1 mg/mL ovalbumin.[1]

-

Procedure: The in vitro enzymatic assays are performed to measure the fluorescence generated upon cleavage of the AMC group from ubiquitin by the USP1/UAF1 complex in the presence of varying concentrations of SJB2-043.

Cell Viability Assays

-

Treatment: Cells are treated with DMSO (vehicle control) or varying concentrations of SJB2-043 for 24-72 hours.[1]

-

Methods:

-

Trypan Blue Staining: Viable cell counts are determined by trypan blue exclusion.[1]

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP as an indicator of metabolically active cells.[1]

-

MTT Assay: A colorimetric assay to assess cell metabolic activity.[1]

-

CCK-8 Assay: Used to determine cell viability in A549 cells.[5]

-

Apoptosis Assays

-

Method: Annexin V and 7-AAD staining followed by flow cytometry.[1]

-

Procedure: Cells are treated with SJB2-043 for a specified period, then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and 7-AAD (a fluorescent chemical that intercalates into double-stranded nucleic acids, used to identify non-viable cells). The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1]

Western Blotting

-

Objective: To determine the levels of specific proteins (e.g., USP1, ID1, ID2, ID3, Bax, Bcl-2, and components of the PI3K/AKT/mTOR, MAPK, and Wnt pathways) following treatment with SJB2-043.[5]

-

General Procedure:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest.

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

Wound-Healing Assay

-

Objective: To assess the effect of SJB2-043 on cell migration.[5]

-

Procedure:

Cell Cycle Analysis

-

Method: Propidium Iodide (PI) staining followed by flow cytometry.[5]

-

Procedure: A549 cells are treated with SJB2-043 for 24 hours, then fixed and stained with PI, which binds to DNA. The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cellular effects of SJB2-043.

Conclusion

SJB2-043 has been validated as a potent and specific inhibitor of the USP1/UAF1 complex. Its mechanism of action, centered on the degradation of ID1 and modulation of critical oncogenic signaling pathways, has been demonstrated in various preclinical models of cancer. The data and protocols presented in this guide provide a solid foundation for further research and development of SJB2-043 as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SJB2-043 | USP1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. apexbt.com [apexbt.com]

- 4. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SJB2-043, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of SJB2-043: A Potent USP1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery, mechanism of action, and biological activity of SJB2-043, a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). SJB2-043 was identified through high-throughput screening and has demonstrated significant potential as a therapeutic agent, particularly in oncology. This document provides a comprehensive overview of the key experimental data, detailed protocols for relevant assays, and visual representations of the signaling pathways modulated by SJB2-043.

Introduction

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including DNA damage repair, cell cycle progression, and the regulation of protein stability. Its overexpression and aberrant activity have been implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention. SJB2-043 emerged from a high-throughput screening of approximately 150,000 compounds as a potent and specific inhibitor of the USP1/UAF1 complex.[1] This guide summarizes the key findings related to its discovery and preclinical evaluation.

Discovery of SJB2-043

SJB2-043 was identified through a fluorescence-based high-throughput screen designed to identify inhibitors of the USP1/UAF1 deubiquitinase complex.[1] A derivative of the initial hits, SJB2-043, was selected for further investigation due to its favorable properties, including feasibility for large-scale chemical synthesis.[1]

Mechanism of Action

SJB2-043 functions as a potent inhibitor of the native USP1/UAF1 complex.[2][3][4] Its inhibitory activity leads to a dose-dependent decrease in USP1 protein levels.[1][2][5] This is accompanied by the subsequent proteasomal degradation of downstream targets, most notably the Inhibitor of DNA-binding 1 (ID1) protein.[1][2][5] The degradation of ID1 is a key event that contributes to the cytotoxic effects of SJB2-043 in cancer cells.[1] Additionally, SJB2-043 has been shown to decrease the levels of other ID proteins, such as ID2 and ID3.[2][3]

Quantitative Data Summary

The biological activity of SJB2-043 has been quantified in various assays and cell lines. The following table summarizes the key potency and efficacy data.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (USP1/UAF1) | 544 nM (0.544 µM) | Cell-free enzymatic assay | [1][2][3][4][5] |

| EC50 (Cell Viability) | ~1.07 µM | K562 (leukemia) | [1][2][3] |

| IC50 (SARS-CoV-2 PLpro) | <10 µM | Cell-free enzymatic assay | [3] |

Signaling Pathways Modulated by SJB2-043

SJB2-043 has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

USP1/ID1 Signaling Pathway

The primary mechanism of action of SJB2-043 is the inhibition of USP1, leading to the degradation of ID1. This pathway is crucial for the survival and proliferation of certain cancer cells.

Caption: Inhibition of USP1/UAF1 by SJB2-043 leads to ID1 degradation.

PI3K/AKT/mTOR Signaling Pathway

In non-small cell lung cancer (NSCLC) A549 cells, SJB2-043 has been shown to suppress the PI3K/AKT/mTOR signaling cascade.[6] This pathway is a central regulator of cell growth, proliferation, and survival.

Caption: SJB2-043 suppresses the PI3K/AKT/mTOR signaling pathway.

MAPK Signaling Pathway

SJB2-043 also downregulates the Mitogen-Activated Protein Kinase (MAPK) pathway in A549 cells, affecting key proteins like ERK, p38, and JNK.[6] This pathway is crucial for cell proliferation, differentiation, and survival.

Caption: SJB2-043 inhibits the MAPK signaling pathway in A549 cells.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway, which is pivotal for tumor invasion and metastasis, is also suppressed by SJB2-043 in A549 cells.[6] SJB2-043 upregulates GSK3β, which in turn enhances the phosphorylation and subsequent degradation of β-catenin.[6]

Caption: SJB2-043 suppresses the Wnt/β-catenin pathway by upregulating GSK3β.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of SJB2-043 are provided below.

Cell Culture

-

Leukemic Cell Lines (e.g., K562): Grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.[2][7]

-

Adherent Cell Lines (e.g., HeLa, U2OS, A549): Grown in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.[2][7]

-

Primary Human AML Patient Samples: Collected under approved protocols and cultured in appropriate medium.[1][2][7]

In Vitro USP1/UAF1 Enzymatic Assay

This assay is used to determine the IC50 of inhibitors against the USP1/UAF1 complex.

Caption: Workflow for the in vitro USP1/UAF1 enzymatic assay.

Cell Viability Assays

-

Trypan Blue Staining: Cells are treated with DMSO or SJB2-043 for 24-72 hours. Viable cell counts are determined using Trypan blue staining.[2]

-

MTT Assay: Similar to the Trypan blue staining protocol, cell viability is assessed using the MTT reagent.[2]

-

Cell Titer-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on quantitation of the ATP present.[1]

-

CCK-8 Assay: Cell viability is measured in a dose-dependent manner after exposure to SJB2-043.[6]

Apoptosis Assays

-

Annexin V and 7-AAD Staining: Apoptotic cells are detected using Annexin V and 7-AAD staining followed by flow cytometry analysis.[1][2]

-

Western Blot for Apoptosis Markers: The levels of apoptosis-related proteins such as cleaved caspase-3 and cleaved PARP are assessed by Western blotting.[8]

Western Blotting

-

Sample Preparation: Cells are treated with SJB2-043 for the desired time, then lysed. Protein concentration is determined.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: Membranes are probed with primary antibodies against target proteins (e.g., USP1, ID1, p-AKT, etc.), followed by incubation with secondary antibodies.

-

Detection: Protein bands are visualized using an appropriate detection method.

Ub-Vinyl Sulfone (Ub-VS) Assay

This assay is used to assess the activity of DUBs in cell extracts.

-

Treat cells with DMSO or SJB2-043 for 24 hours.

-

Prepare cell extracts.

-

Incubate cell extracts with 0.5 µM Ub-VS for 45 minutes at 30°C.[2]

-

Analyze the reaction products by immunoblotting with anti-HA or anti-USP1 antibodies.[1]

Biological Effects of SJB2-043

-

In Leukemic Cells: SJB2-043 causes a dose-dependent decrease in the viability of K562 leukemic cells and induces apoptosis.[1][2] It also promotes the degradation of ID1 and exhibits cytotoxic effects on primary AML cells from patients.[1][3]

-

In NSCLC Cells: SJB2-043 inhibits the proliferation and clonogenic ability of A549 cells.[6] It also arrests the cell cycle at the G2 phase and promotes apoptosis.[6] Furthermore, it inhibits the migration and epithelial-mesenchymal transition (EMT) of A549 cells.[6]

-

In Pancreatic β-Cells: SJB2-043 has been shown to block apoptosis in pancreatic β-cells under diabetic conditions by inhibiting the DNA damage response.[8]

-

DNA Damage Repair: SJB2-043 increases the levels of ubiquitinated FANCD2 (Ub-FANCD2), a key step in the Fanconi anemia (FA) DNA repair pathway, and sensitizes cells to chemotherapy agents.[3][5]

Conclusion

SJB2-043 is a potent and specific small molecule inhibitor of USP1. Its discovery has provided a valuable tool for studying the role of USP1 in various biological processes and has opened up new avenues for the development of targeted cancer therapies. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on USP1 inhibitors and related fields. Further investigation into the in vivo efficacy and safety of SJB2-043 is warranted to fully elucidate its therapeutic potential.

References

- 1. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SJB2-043 | USP1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. SJB2-043, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

SJB2-043: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of SJB2-043, a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1). This document details its mechanism of action, summarizes key quantitative data, and provides methodologies for relevant experiments, making it an essential resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

SJB2-043, with the chemical name 2-Phenylnaphtho[2,3-d]oxazole-4,9-dione, is a small molecule inhibitor of the USP1-UAF1 deubiquitinase complex. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| Chemical Name | 2-Phenylnaphtho[2,3-d]oxazole-4,9-dione |

| Molecular Formula | C₁₇H₉NO₃ |

| Molecular Weight | 275.26 g/mol |

| CAS Number | 63388-44-3 |

| Appearance | Solid |

| SMILES | O=C1C2=C(N=C(C3=CC=CC=C3)O2)C(C4=CC=CC=C41)=O |

Table 1: Physicochemical Properties of SJB2-043

| Solvent | Solubility |

| DMSO | ≥4.62 mg/mL[1] |

| Water | Insoluble[1][2] |

| Ethanol | Insoluble[1][2] |

Table 2: Solubility of SJB2-043

Biological Activity and Mechanism of Action

SJB2-043 is a potent and specific inhibitor of the native USP1/UAF1 complex.[3] Its primary mechanism of action involves the inhibition of USP1's deubiquitinase activity, which plays a crucial role in DNA repair and cell cycle regulation.

Inhibition of USP1 and Downstream Effects

SJB2-043 inhibits the USP1/UAF1 complex with an IC₅₀ of 544 nM.[3][4][5][6] This inhibition leads to a dose-dependent decrease in USP1 protein levels.[4][7] A key downstream effect of USP1 inhibition by SJB2-043 is the proteasomal degradation of the inhibitor of DNA-binding 1 (ID1) protein.[1][7] The compound also promotes the degradation of other ID proteins, namely ID2 and ID3.[3][8]

Anti-cancer Activity

SJB2-043 exhibits significant cytotoxic effects in various cancer cell lines. In the K562 leukemic cell line, it causes a dose-dependent decrease in cell viability with an EC₅₀ of approximately 1.07 µM and induces apoptosis.[4][6][7] The compound has also shown growth inhibition of primary Acute Myeloid Leukemia (AML) cells from patients.[3] In non-small cell lung cancer (NSCLC) A549 cells, SJB2-043 suppresses proliferation, migration, and the epithelial-mesenchymal transition (EMT).[9]

Modulation of Signaling Pathways

Recent studies have elucidated that SJB2-043's anti-cancer effects are mediated through the modulation of multiple key signaling pathways.[9] In A549 cells, SJB2-043 has been shown to inhibit the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling pathways.[9]

| Parameter | Value | Cell Line/System |

| IC₅₀ | 544 nM | USP1/UAF1 complex[3][4][5][6] |

| EC₅₀ | 1.07 µM | K562 cells[4][6][7] |

Table 3: In Vitro Efficacy of SJB2-043

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed with SJB2-043.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of SJB2-043 on cancer cells.

Materials:

-

Leukemic cell lines (e.g., K562) or other cancer cells

-

RPMI 1640 or DMEM medium with 10% FBS and penicillin/streptomycin

-

SJB2-043 stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of SJB2-043 (and a DMSO control) for 24-72 hours.[4]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control.

Apoptosis Assay (Annexin V/7-AAD Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by SJB2-043.

Materials:

-

Cancer cells treated with SJB2-043

-

Annexin V-FITC and 7-AAD staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with SJB2-043 for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and 7-AAD to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Western Blotting

This technique is used to detect changes in protein levels (e.g., USP1, ID1) following SJB2-043 treatment.

Materials:

-

Cell lysates from SJB2-043-treated cells

-

Protein electrophoresis equipment (SDS-PAGE)

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-USP1, anti-ID1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse SJB2-043-treated and control cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vitro Deubiquitinase (DUB) Assay

This assay measures the direct inhibitory effect of SJB2-043 on USP1 enzymatic activity.

Materials:

-

Recombinant USP1/UAF1 complex

-

Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin) substrate

-

Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.8, 20 mM NaCl, 0.1 mg/mL ovalbumin, 0.5 mM EDTA, 10 mM DTT)[4]

-

SJB2-043

-

Fluorometer

Procedure:

-

Incubate the USP1/UAF1 complex with varying concentrations of SJB2-043.

-

Initiate the reaction by adding Ubiquitin-AMC.

-

Measure the increase in fluorescence over time using a fluorometer.[4]

-

Calculate the IC₅₀ value of SJB2-043 by plotting the inhibition of enzyme activity against the inhibitor concentration.

Conclusion

SJB2-043 is a valuable tool for studying the biological roles of USP1 and for the development of novel anti-cancer therapeutics. Its well-characterized chemical properties, potent biological activity, and defined mechanism of action make it a subject of ongoing research. This guide provides a foundational understanding of SJB2-043 for researchers aiming to utilize this compound in their studies.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. SJB2-043 | USP1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mybiosource.com [mybiosource.com]

- 6. abmole.com [abmole.com]

- 7. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SJB2-043, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

SJB2-043: A Novel USP1 Inhibitor for Leukemia Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of leukemia research, the identification of novel therapeutic targets and the development of specific inhibitors are paramount. SJB2-043 has emerged as a promising small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme implicated in the survival and proliferation of leukemic cells. This technical guide provides a comprehensive overview of the core research surrounding SJB2-043, including its mechanism of action, preclinical efficacy in various leukemia models, and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to advance the study and potential clinical application of SJB2-043 in leukemia therapy.

Introduction to SJB2-043

SJB2-043 is a potent and specific small molecule inhibitor of the USP1/UAF1 deubiquitinating enzyme complex.[1] USP1 has been identified as a critical regulator of cellular processes that are often dysregulated in cancer, including DNA damage repair and cell cycle progression.[2] A key substrate of USP1 is the Inhibitor of DNA binding 1 (ID1), a transcription factor that is essential for the proliferation and progression of numerous cancers, including leukemia.[3][4] By preventing the deubiquitination of ID1, USP1 inhibition leads to its proteasomal degradation, thereby suppressing the growth of leukemic cells.[5][6] SJB2-043 was identified through high-throughput screening as a novel inhibitor of USP1 with significant therapeutic potential in leukemia.[4]

Mechanism of Action

The primary mechanism of action of SJB2-043 in leukemic cells is the targeted inhibition of USP1, which in turn leads to the destabilization and degradation of the ID1 protein.[5]

-

USP1 Inhibition: SJB2-043 directly inhibits the enzymatic activity of the native USP1/UAF1 complex.[1]

-

ID1 Degradation: The inhibition of USP1 prevents the removal of ubiquitin chains from ID1, marking it for degradation by the proteasome.[2][5] This effect is not limited to ID1, as SJB2-043 also promotes the degradation of other ID proteins, such as ID2 and ID3.[7]

-

Induction of Apoptosis and Cell Cycle Arrest: The depletion of ID1 in leukemic cells leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor cell growth.[5]

-

PI3K/AKT Pathway Modulation: In B-cell acute lymphoblastic leukemia (B-ALL), the inhibition of USP1 has been shown to suppress the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[8]

Below is a diagram illustrating the signaling pathway affected by SJB2-043.

Caption: Signaling pathway of SJB2-043 in leukemia.

Quantitative Data

SJB2-043 has demonstrated potent activity against various leukemia cell lines and primary patient samples. The following tables summarize the key quantitative data available.

Table 1: In Vitro Efficacy of SJB2-043

| Target/Cell Line | Assay Type | Value | Reference(s) |

| USP1/UAF1 Complex | In vitro enzymatic assay (IC50) | 0.544 µM (544 nM) | [1][6] |

| K562 (CML) | Cell Viability (EC50) | ~1.07 µM | [5][7] |

| MOLM14 (AML) | Dose-dependent cytotoxicity | Not specified | [5] |

| OCI-AML3 (AML) | Dose-dependent cytotoxicity | Not specified | [5] |

| U937 (AML) | Dose-dependent cytotoxicity | Not specified | [5] |

| SK-NO1 (AML) | Dose-dependent cytotoxicity | Not specified | [5] |

| Primary AML Cells | Dose-dependent cytotoxicity | Not specified | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of SJB2-043.

Cell Culture

-

Leukemia Cell Lines (K562, MOLM14, OCI-AML3, U937, SK-NO1):

-

Media: RPMI 1640 medium.

-

Supplements: 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

-

Primary Human AML Patient Samples:

-

Cells are cultured in an appropriate medium as per standard laboratory protocols for primary cell culture.

-

Cell Viability (MTT) Assay

This protocol is a standard representation for determining the EC50 of SJB2-043.

Caption: Workflow for a typical MTT cell viability assay.

Detailed Steps:

-

Cell Seeding: Seed leukemia cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of SJB2-043 in culture medium and add to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using appropriate software.

Western Blotting

This protocol outlines the steps to analyze the protein levels of USP1 and ID1 following SJB2-043 treatment.

Caption: General workflow for Western Blot analysis.

Detailed Steps:

-

Cell Treatment and Lysis: Treat leukemia cells with SJB2-043 for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against USP1 and ID1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol is for the quantitative analysis of apoptosis by flow cytometry.

Detailed Steps:

-

Cell Treatment: Treat leukemia cells with SJB2-043 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and 7-AAD.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/7-AAD negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

In Vivo Studies

Preclinical evaluation of SJB2-043 in animal models is a critical step in its development. While detailed published data is emerging, it is known that SJB2-043 has been tested in xenograft mouse models of leukemia. These studies have shown that administration of SJB2-043 can lead to the stabilization of ID1 expression in tumor tissues and contribute to a moderate inhibition of tumor growth. The K562 cell line has been used to establish xenograft models for testing other USP1 inhibitors, suggesting a similar model is appropriate for SJB2-043.

Conclusion and Future Directions

SJB2-043 represents a promising therapeutic agent for the treatment of leukemia through its targeted inhibition of the USP1-ID1 axis. The preclinical data gathered to date strongly support its continued investigation. Future research should focus on:

-

Determining the precise EC50 values for a broader range of leukemia subtypes.

-

Conducting comprehensive in vivo efficacy and toxicity studies.

-

Exploring potential combination therapies to enhance its anti-leukemic activity.

-

Identifying biomarkers to predict patient response to SJB2-043.

The continued development of SJB2-043 and other USP1 inhibitors holds the potential to offer a novel and effective therapeutic strategy for patients with leukemia.

References

- 1. SJB2-043, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways [mdpi.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SJB2-043, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells [medsci.org]

The USP1 Inhibitor SJB2-043: A Multifaceted Approach to Combating Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies. Recent research has identified Ubiquitin-Specific Protease 1 (USP1) as a promising target in NSCLC. The small molecule inhibitor SJB2-043 has demonstrated significant anti-tumor activity in preclinical models of NSCLC, specifically in the A549 adenocarcinoma cell line. This technical guide provides a comprehensive overview of the mechanism of action, key experimental findings, and detailed protocols related to the investigation of SJB2-043 in NSCLC.

Core Mechanism of Action